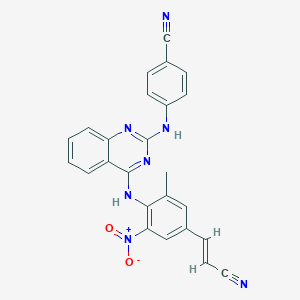
Reverse transcriptase-IN-1
Overview
Description
Reverse transcriptase-IN-1 is a useful research compound. Its molecular formula is C25H17N7O2 and its molecular weight is 447.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Reverse transcriptase-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Reverse transcriptase-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Role in Biotechnology and Molecular Diagnostics
Reverse transcriptases like Reverse Transcriptase-IN-1 play a crucial role in biotechnology and molecular diagnostics. These enzymes, which use RNA as a template for DNA synthesis, are key in molecular cloning, virus detection, and modern sequencing methods. Their applications extend to xenobiology, highlighting their versatility in various modern research approaches (Huber, Betz, & Marx, 2022).
2. Advancements in Transcriptomics and Genome Editing
Reverse transcriptases are integral in the development of next-generation sequencing techniques, crucial for transcriptomics studies. Engineered reverse transcriptases, when fused with CRISPR/Cas9 nickase, show potential in eukaryotic genome manipulation. This underscores their significant role in biotechnological applications and innovative genome editing methods (Martín-Alonso, Frutos-Beltrán, & Menéndez-Arias, 2020).
3. Improving Accuracy in cDNA Synthesis
The application of Reverse Transcriptase-IN-1 in cDNA synthesis is noteworthy, especially in enhancing the accuracy and processivity of reverse transcription. This is critical in molecular analysis of RNAs, where reverse transcriptases synthesize DNA from both RNA and DNA, overcoming challenges posed by RNA template secondary structures (Malboeuf, Isaacs, Tran, & Kim, 2001).
4. Involvement in HIV-1 Life Cycle and Drug Targeting
Reverse transcriptase's role in the HIV-1 life cycle, specifically in the conversion of viral RNA into proviral DNA, makes it a pivotal target for anti-HIV drug therapy. Understanding the structure-function relationship of these enzymes is crucial for addressing resistance development in anti-AIDS therapies (Jonckheere, Anné, & De Clercq, 2000).
5. Contribution to Structural Biology and Enzyme Analysis
The crystal structure analysis of reverse transcriptases, such as from Moloney murine leukemia virus, provides insights into the enzyme architecture. This helps in understanding their function in retroviral replication and aids in comparative analysis with related DNA polymerases (Das & Georgiadis, 2004).
6. Facilitating RT-PCR Assays
Reverse transcriptases are essential in RT-PCR assays for converting RNA into cDNA. They catalyze the synthesis of cDNA from RNA templates, a vital step in molecular biology research and biotechnology (Haddad & Baldwin, 2010).
7. Enhancing HIV-1 Replication Monitoring
Reverse transcriptase enzymes are critical in tracking and quantifying different stages of HIV-1 reverse transcription. This is vital for monitoring viral replication and understanding the dynamics of HIV-1 life cycle (Mbisa et al., 2009).
properties
IUPAC Name |
4-[[4-[4-[(E)-2-cyanoethenyl]-2-methyl-6-nitroanilino]quinazolin-2-yl]amino]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N7O2/c1-16-13-18(5-4-12-26)14-22(32(33)34)23(16)30-24-20-6-2-3-7-21(20)29-25(31-24)28-19-10-8-17(15-27)9-11-19/h2-11,13-14H,1H3,(H2,28,29,30,31)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZKGXAFXCQSCG-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C#N)[N+](=O)[O-])C=CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C#N)[N+](=O)[O-])/C=C/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Reverse transcriptase-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



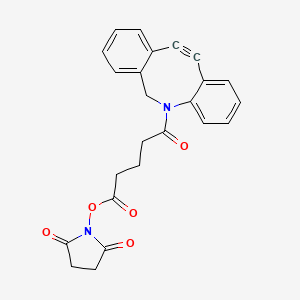

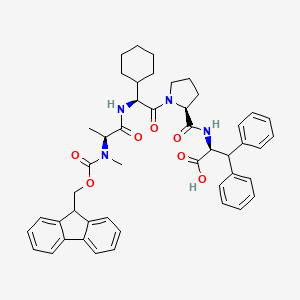
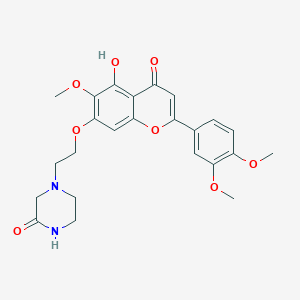
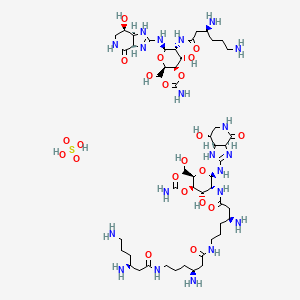
![(2S,4R)-1-((S)-2-(7-(4-(6-((6-Acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B8103481.png)

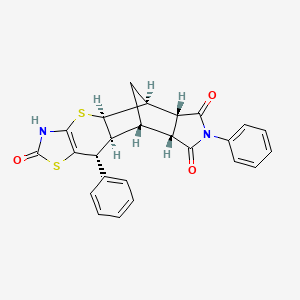
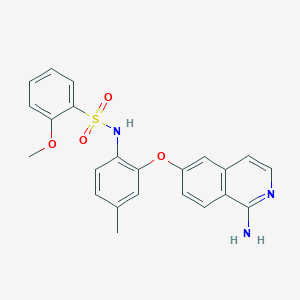
![(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B8103518.png)



![(2S,4R)-1-((S)-2-(2-(4-((4'-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B8103543.png)